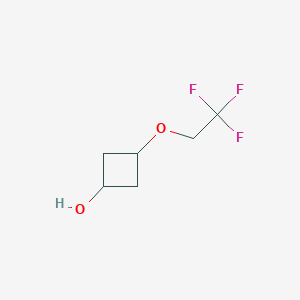

3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol

Description

Significance of Organofluorine Compounds in Advanced Synthetic Methodologies

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. nih.gov The incorporation of fluorine into organic molecules can dramatically alter their properties. mdpi.com Due to the high electronegativity of fluorine, the carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug candidate. mdpi.com The trifluoromethyl group (-CF3), in particular, is a common substituent used to increase lipophilicity and binding affinity. mdpi.com The synthesis of these valuable compounds can be achieved through various methods such as direct fluorination, electrochemical fluorination, and the use of fluorinated building blocks. nih.govuni-muenchen.de

Unique Reactivity and Strain of Cyclobutane (B1203170) Ring Systems in Organic Transformations

Cyclobutane rings are characterized by significant ring strain, which influences their reactivity in organic transformations. nih.gov This strain arises from the deviation of the bond angles from the ideal sp³ tetrahedral angle of 109.5°. While this inherent strain makes them more reactive than their larger cycloalkane counterparts under certain conditions, they are generally stable at room temperature. bldpharm.com The rigid, puckered conformation of the cyclobutane ring offers a level of conformational restriction that is highly sought after in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target. nih.gov This unique three-dimensional structure provides a scaffold that can be used to orient substituents in well-defined spatial arrangements. nih.gov

Contextualization of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol within Fluorinated Cyclobutane Derivatives

This compound is a member of the growing family of fluorinated cyclobutane derivatives that are gaining attention as versatile building blocks in organic synthesis. researchgate.netnih.govnih.gov These compounds are of particular interest in drug discovery due to the synergistic combination of the cyclobutane core's conformational rigidity and the property-modulating effects of fluorine. The trifluoroethoxy group in this compound introduces a trifluoromethyl moiety, which is known to enhance metabolic stability and binding affinity in drug candidates. mdpi.com The hydroxyl group provides a reactive handle for further synthetic modifications, allowing for the incorporation of this fluorinated scaffold into more complex molecular architectures.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs are present in various compounds explored in medicinal chemistry. The synthesis and properties of this compound can be inferred from the established chemistry of cyclobutanols and trifluoroethanol.

A plausible synthetic route to this compound could involve the Williamson ether synthesis, starting from 3-hydroxycyclobutanone (B178150). The hydroxyl group of 3-hydroxycyclobutanone would first be protected, followed by the reduction of the ketone to an alcohol. The resulting free hydroxyl group could then be reacted with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate, in the presence of a base. A final deprotection step would yield the target compound.

Alternatively, the synthesis could commence with the etherification of 3-hydroxycyclobutanone with a 2,2,2-trifluoroethylating agent, followed by the reduction of the ketone. The choice of synthetic strategy would depend on the compatibility of the reagents and the desired stereochemistry of the final product.

The physicochemical properties of this compound, while not extensively reported, can be predicted based on its structure. The trifluoroethoxy group is expected to increase the lipophilicity of the molecule, while the hydroxyl group will contribute to its polarity and ability to participate in hydrogen bonding.

Interactive Table: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9F3O2 | BLDpharm bldpharm.com |

| Molecular Weight | 170.13 g/mol | BLDpharm bldpharm.com |

The application of this compound in organic synthesis is likely centered on its use as a building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. The cyclobutane scaffold provides a rigid framework, while the trifluoroethoxy group can impart desirable pharmacokinetic properties. The hydroxyl group serves as a point of attachment for further chemical transformations, such as esterification, etherification, or conversion to other functional groups.

For instance, it could be envisioned that the hydroxyl group is converted to a leaving group, allowing for nucleophilic substitution to introduce a variety of other functionalities. Alternatively, oxidation of the alcohol would yield the corresponding ketone, 3-(2,2,2-trifluoroethoxy)cyclobutanone, which could then undergo a range of carbonyl chemistry reactions. The development of efficient synthetic routes to and a deeper understanding of the reactivity of this compound will undoubtedly expand its utility in the synthesis of novel and biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGXHJNYKIDQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059911-57-6 | |

| Record name | rac-(1r,3r)-3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 3 2,2,2 Trifluoroethoxy Cyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The significant ring strain in cyclobutane derivatives, estimated to be around 26 kcal/mol, is a driving force for reactions that lead to the cleavage of the four-membered ring. baranlab.org These reactions can be initiated by thermal, photochemical, or chemical means, often resulting in the formation of more stable, acyclic products.

Radical-Mediated Ring-Opening Functionalization

A more synthetically useful approach to the functionalization of cyclobutanol (B46151) derivatives involves radical-mediated ring-opening reactions. epa.gov These reactions typically proceed via the formation of an alkoxy radical from the hydroxyl group, which then undergoes β-scission of a C-C bond in the strained ring. This process generates a more stable carbon-centered radical, which can then be trapped by a variety of reagents. acs.org

For 3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol, treatment with a suitable radical initiator and a trapping agent would be expected to yield a γ-functionalized ketone. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediate. For instance, manganese-catalyzed azidation of cyclobutanols has been shown to be an effective method for the synthesis of γ-azido ketones. epa.gov Similarly, silver-catalyzed fluorination, chlorination, and bromination provide access to the corresponding γ-halo ketones. epa.gov

Table 1: Examples of Radical-Mediated Ring-Opening Reactions of Cyclobutanols

| Catalyst/Reagent | Functionalization | Product Type | Reference |

| Mn(OAc)₃, TMSN₃ | Azidation | γ-Azido ketone | epa.gov |

| AgNO₃, Selectfluor | Fluorination | γ-Fluoro ketone | epa.gov |

| AgNO₃, NCS | Chlorination | γ-Chloro ketone | epa.gov |

| AgNO₃, NBS | Bromination | γ-Bromo ketone | epa.gov |

Cationic and Anionic Rearrangements Facilitated by Ring Strain

The strained nature of the cyclobutane ring also makes it susceptible to rearrangements under both cationic and anionic conditions. researchgate.net Acid-catalyzed rearrangements of cyclobutanol derivatives can proceed through a protonated alcohol intermediate, which can then undergo ring opening to form a carbocation. This carbocation can then be trapped by a nucleophile or undergo further rearrangement to a more stable species.

In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary cyclobutyl cation. This cation could then undergo ring opening to form a more stable acyclic carbocation, which would be influenced by the electron-withdrawing nature of the trifluoroethoxy group.

Anionic rearrangements are less common for simple cyclobutanols but can be induced by strong bases. The formation of an alkoxide from the hydroxyl group could potentially facilitate a rearrangement, although this would likely require harsh conditions.

Functionalization and Derivatization Strategies at the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification reactions. nih.govmedcraveonline.com Etherification can be achieved under various conditions, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can also yield an ether.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or an acyl derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. medcraveonline.com The reactivity of the hydroxyl group in this compound in these reactions is expected to be similar to that of other secondary alcohols.

Table 2: General Conditions for Etherification and Esterification of Alcohols

| Reaction | Reagents | Catalyst | Product |

| Etherification | Alkyl halide | Base (e.g., NaH) | Ether |

| Etherification | Alcohol | Acid (e.g., H₂SO₄) | Ether |

| Esterification | Carboxylic acid | Acid (e.g., H₂SO₄) or Coupling agent | Ester |

| Esterification | Acyl chloride | Base (e.g., Pyridine) | Ester |

| Esterification | Anhydride | Base (e.g., Pyridine) | Ester |

Oxidation and Reduction Transformations

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-(2,2,2-trifluoroethoxy)cyclobutan-1-one, using a variety of oxidizing agents. youtube.com Common reagents for this transformation include chromate-based reagents (e.g., pyridinium chlorochromate, PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), and Dess-Martin periodinane. The choice of oxidant will depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction of the hydroxyl group itself is not a typical transformation. However, the corresponding ketone, 3-(2,2,2-trifluoroethoxy)cyclobutan-1-one, can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction will typically produce a mixture of cis and trans isomers of the alcohol.

Halogenation and Pseudohalogenation at the Carbinol Position

The conversion of the hydroxyl group at the carbinol position of this compound into a halogen or pseudohalogen is a fundamental transformation that provides a gateway to a variety of other functionalized cyclobutane derivatives. These reactions typically proceed via activation of the hydroxyl group to form a better leaving group, followed by nucleophilic substitution.

Common reagents for the halogenation of secondary alcohols like this compound include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and various other halogenating agents. The choice of reagent can influence the stereochemical outcome of the reaction. For instance, reactions with thionyl chloride in the presence of pyridine typically proceed with inversion of configuration, while other conditions might lead to retention or a mixture of stereoisomers.

Pseudohalogenation, the introduction of groups such as azide (-N₃), cyanide (-CN), or thiocyanate (-SCN), can be achieved using reagents like diphenylphosphoryl azide (DPPA), sodium azide, or other sources of the pseudohalide anion. These reactions often follow a similar mechanistic pathway to halogenation, involving activation of the alcohol and subsequent nucleophilic attack.

Table 1: Halogenation and Pseudohalogenation Reactions of this compound

| Reagent | Product | Conditions | Notes |

| SOCl₂, pyridine | 1-Chloro-3-(2,2,2-trifluoroethoxy)cyclobutane | 0 °C to room temp. | Proceeds with inversion of stereochemistry. |

| PBr₃ | 1-Bromo-3-(2,2,2-trifluoroethoxy)cyclobutane | 0 °C | Can sometimes lead to rearrangements. |

| DPPA, DEAD | 1-Azido-3-(2,2,2-trifluoroethoxy)cyclobutane | Room temp. | Mitsunobu-type reaction. |

| NaCN, DMSO | 3-(2,2,2-Trifluoroethoxy)cyclobutane-1-carbonitrile | Elevated temp. | Requires activation of the hydroxyl group. |

Transformations Involving the Trifluoroethoxy Moiety

The trifluoroethoxy group is generally stable but can undergo specific transformations under certain conditions. Its strong electron-withdrawing nature also significantly impacts the reactivity of the adjacent cyclobutane ring.

The cleavage of the ether linkage in this compound is challenging due to the stability of the trifluoroethyl ether. However, strong Lewis acids or certain reducing agents can effect this transformation. For example, treatment with boron tribromide (BBr₃) can lead to the cleavage of the ether, yielding 3-hydroxycyclobutan-1-ol and 2,2,2-trifluoroethyl bromide. Modification of the trifluoroethoxy group without cleavage is less common but could potentially involve reactions at the fluorine atoms under very harsh conditions.

The highly electronegative fluorine atoms in the trifluoroethoxy group exert a significant inductive electron-withdrawing effect (-I effect). This effect influences the electron density distribution within the cyclobutane ring, affecting the reactivity of adjacent bonds. For instance, the acidity of the carbinol proton is increased, and the stability of any potential carbocation intermediates formed during reactions at the carbinol center is influenced. The trifluoroethoxy group can also participate in through-space interactions, potentially directing the stereochemical outcome of reactions on the cyclobutane ring.

Intramolecular Cyclization and Rearrangement Pathways

The strained four-membered ring of this compound makes it susceptible to ring-opening and rearrangement reactions, particularly when reactive intermediates are formed.

Under acidic conditions, protonation of the hydroxyl group followed by loss of water can generate a cyclobutyl carbocation. This carbocation can undergo rearrangement to form more stable carbocations, leading to ring-expanded products (e.g., cyclopentyl derivatives) or ring-contracted products (e.g., cyclopropylmethyl derivatives). The presence of the electron-withdrawing trifluoroethoxy group can disfavor the formation of a positive charge on the adjacent carbon, influencing the regioselectivity of these rearrangements.

Intramolecular cyclization can occur if a suitable nucleophilic group is present in the molecule that can attack the cyclobutane ring. For example, if the hydroxyl group is converted to a good leaving group, an intramolecular etherification could potentially occur, although this would lead to a highly strained bicyclic system.

Detailed Mechanistic Studies of this compound Reactions

Detailed mechanistic studies of reactions involving this compound often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling.

The identification of reactive intermediates is crucial for understanding the reaction mechanisms. In many reactions of this compound, carbocations are proposed as key intermediates, particularly in acid-catalyzed rearrangements. Spectroscopic techniques, such as NMR at low temperatures, can sometimes be used to directly observe these transient species. Trapping experiments, where a reactive intermediate is intercepted by an external reagent, can also provide evidence for their existence. For example, the formation of a cyclobutyl carbocation can be inferred by the isolation of products resulting from the trapping of this intermediate by a nucleophilic solvent.

Computational studies using density functional theory (DFT) can also provide valuable insights into the structures and energies of potential intermediates and transition states, helping to elucidate the most likely reaction pathways.

Elucidation of Reaction Stereoselectivity and Regioselectivity

No published studies were identified that specifically investigate the stereoselective or regioselective reactions of this compound. Research on the reduction of the corresponding ketone, 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-one, would be necessary to determine the diastereoselectivity (cis/trans ratio) of hydride attack, and how the trifluoroethoxy group directs incoming reagents. Similarly, no data is available on how this substituent influences the regioselectivity of ring-opening reactions or other transformations.

Role of Catalytic Species and Reaction Conditions

There is no available information detailing the role of specific catalysts or reaction conditions in transformations involving this compound. Investigations into how different catalysts (e.g., enzymatic, organometallic, acid/base) or conditions (e.g., temperature, solvent, pressure) might influence the yield, rate, or selectivity of its reactions have not been reported in the accessible scientific literature.

Spectroscopic and Structural Elucidation Methodologies Applied to 3 2,2,2 Trifluoroethoxy Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton.

Cyclobutane (B1203170) Ring Protons: The protons on the cyclobutane ring would appear as complex multiplets in the region of approximately 1.5-2.5 ppm. The protons attached to the carbon bearing the hydroxyl group (C1-H) and the carbon with the trifluoroethoxy group (C3-H) would be shifted downfield due to the electron-withdrawing effects of the oxygen atoms. The C1-H proton would likely appear around 4.0-4.5 ppm, while the C3-H proton would be expected in a similar region, perhaps slightly more downfield. The remaining methylene (B1212753) protons on the ring would give rise to overlapping signals. The exact chemical shifts and coupling patterns would depend on the cis/trans stereochemistry of the substituents.

Trifluoroethoxy Group Protons: The methylene protons (-OCH₂CF₃) of the trifluoroethoxy group would appear as a quartet due to coupling with the three neighboring fluorine atoms (³JHF). This quartet is typically observed around 3.9-4.2 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically ranges from 1.5 to 5.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Cyclobutane Ring Carbons: The carbon atom attached to the hydroxyl group (C1) would be expected to have a chemical shift in the range of 65-75 ppm. The carbon atom bearing the trifluoroethoxy group (C3) would also be in a similar downfield region. The other two methylene carbons of the cyclobutane ring would appear at higher field, likely between 20-35 ppm.

Trifluoroethoxy Group Carbons: The methylene carbon (-OCH₂CF₃) would resonate at approximately 65-70 ppm and would appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon (-CF₃) would show a signal around 120-125 ppm, which would also be a quartet due to one-bond coupling to the fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a valuable tool for fluorinated compounds. In this case, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would give rise to a single signal. This signal would be a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift would be expected in the region of -75 to -80 ppm relative to a standard such as CFCl₃.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | C1-H | 4.0 - 4.5 | Multiplet | - |

| ¹H | C2-H ₂, C4-H ₂ | 1.5 - 2.5 | Multiplet | - |

| ¹H | C3-H | 4.0 - 4.5 | Multiplet | - |

| ¹H | -OCH ₂CF₃ | 3.9 - 4.2 | Quartet | ³JHF ≈ 8-10 |

| ¹H | -OH | 1.5 - 5.0 | Broad Singlet | - |

| ¹³C | C 1 | 65 - 75 | - | - |

| ¹³C | C 2, C 4 | 20 - 35 | - | - |

| ¹³C | C 3 | 65 - 75 | - | - |

| ¹³C | -OC H₂CF₃ | 65 - 70 | Quartet | ²JCF ≈ 30-40 |

| ¹³C | -C F₃ | 120 - 125 | Quartet | ¹JCF ≈ 280-290 |

| ¹⁹F | -CF ₃ | -75 to -80 | Triplet | ³JFH ≈ 8-10 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretch: Absorptions due to the C-H stretching of the cyclobutane ring and the ethoxy group would appear just below 3000 cm⁻¹.

C-O Stretch: Two distinct C-O stretching vibrations would be expected. The C-O stretch of the alcohol would likely appear in the range of 1050-1150 cm⁻¹, while the C-O stretch of the ether linkage would also be in a similar region, often around 1100-1200 cm⁻¹.

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear in the region of 1000-1300 cm⁻¹. These strong absorptions can sometimes obscure other peaks in this "fingerprint" region of the spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (cyclobutane, ethoxy) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | Alcohol, Ether | 1050 - 1200 | Strong |

| C-F Stretch | Trifluoromethyl | 1000 - 1300 | Very Strong |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₉F₃O₂), the molecular weight is 170.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170. However, for alcohols, the molecular ion peak is often weak or absent.

The fragmentation of this compound would likely proceed through several characteristic pathways for cyclic alcohols and ethers:

Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a peak at m/z 152 (M-18).

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom of the alcohol is a favorable process. This could lead to the loss of an ethyl group or cleavage of the cyclobutane ring.

Ring Cleavage: Cyclobutane derivatives can undergo ring opening followed by fragmentation. A common fragmentation for cyclobutanol (B46151) is the loss of ethene (C₂H₄, 28 Da), which would lead to a peak at m/z 142.

Cleavage of the Trifluoroethoxy Group: The C-O bond of the ether could cleave, leading to fragments corresponding to the cyclobutanol ring and the trifluoroethoxy moiety. The loss of the trifluoroethoxy radical (·OCH₂CF₃, 99 Da) would result in a peak at m/z 71. Conversely, the formation of a trifluoroethoxymethyl cation ([CH₂CF₃]⁺) or related fragments could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 170 | [C₆H₉F₃O₂]⁺ | Molecular Ion (M⁺) |

| 152 | [C₆H₇F₃O]⁺ | Loss of H₂O |

| 142 | [C₄H₅F₃O₂]⁺ | Loss of C₂H₄ |

| 99 | [C₂H₂F₃O]⁺ | Trifluoroethoxy fragment |

| 71 | [C₄H₇O]⁺ | Cyclobutanol ring fragment |

X-ray Crystallography for Absolute Stereochemistry and Conformation (on derivatives)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral molecule like this compound, which has two stereocenters (at C1 and C3), X-ray crystallography is the definitive method for determining the absolute stereochemistry of a single enantiomer. nih.gov

To perform X-ray crystallography, a suitable single crystal of the compound is required. If the compound itself does not crystallize well, a derivative can be prepared. For alcohols, common derivatives include esters or urethanes formed with a chiral reagent or a heavy atom-containing moiety. The presence of a heavy atom (e.g., bromine or iodine) facilitates the determination of the absolute configuration through anomalous dispersion effects.

The crystallographic data would reveal:

The relative stereochemistry of the hydroxyl and trifluoroethoxy groups (i.e., whether they are cis or trans to each other).

The absolute configuration of each stereocenter (R or S), if a suitable method for determining the absolute structure is employed.

The conformation of the cyclobutane ring, which is typically puckered rather than planar.

Precise bond lengths and angles, providing insight into the molecular geometry.

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is the vibrational analogue of electronic circular dichroism (ECD). VCD is particularly useful for determining the absolute configuration of chiral molecules in solution. jascoinc.com

A VCD spectrum provides a fingerprint of the molecule's stereochemistry. The spectrum of one enantiomer will be the mirror image of the spectrum of the other. By comparing the experimental VCD spectrum with the spectrum predicted from quantum chemical calculations for a specific enantiomer (e.g., (1R, 3S)), the absolute configuration can be confidently assigned. nih.gov

For this compound, VCD would be a valuable tool for:

Confirming the enantiomeric purity of a sample.

Determining the absolute configuration of the molecule in solution, which is complementary to the solid-state information from X-ray crystallography.

Studying the conformational preferences of the molecule in different solvents.

The VCD signals would be most prominent for the vibrational modes involving the chiral centers and the functional groups attached to them, such as the C-O and C-H stretching and bending modes of the cyclobutane ring. nih.gov

Computational and Theoretical Chemistry Studies on 3 2,2,2 Trifluoroethoxy Cyclobutan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

The cyclobutane (B1203170) ring is known for its puckered conformation, which alleviates some of the angle and torsional strain inherent in a planar four-membered ring. researchgate.net For this compound, DFT calculations would be employed to determine the degree of puckering and the preferred orientation of the hydroxyl and trifluoroethoxy substituents. The two primary conformations would be with the substituents in cis or trans arrangements relative to each other. Within each of these, the substituents can occupy either axial or equatorial-like positions on the puckered ring.

Theoretical calculations would elucidate the relative energies of these different conformers, identifying the most stable ground-state geometry. This is achieved by optimizing the geometry of each possible conformer and calculating its electronic energy. The results of such calculations are often presented in tables summarizing the key structural parameters and relative energies.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.545 |

| C2-C3 Bond Length (Å) | 1.548 |

| C1-O1 Bond Length (Å) | 1.432 |

| C3-O2 Bond Length (Å) | 1.428 |

| C1-C2-C3 Bond Angle (°) | 88.5 |

| Puckering Angle (°) | 25.2 |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in mapping out the potential reaction pathways for a molecule and identifying the high-energy transition states that govern the reaction rates. nih.govacs.orgresearchgate.net For this compound, theoretical investigations could explore various reactions, such as oxidation of the alcohol, elimination reactions, or ring-opening processes.

By modeling the potential energy surface of a reaction, computational chemists can trace the lowest energy path from reactants to products. This path includes the transition state, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction kinetics. mdpi.com

For instance, the mechanism of a dehydration reaction of this compound could be investigated. DFT calculations would be used to locate the transition state for the elimination of water, providing insights into the concerted or stepwise nature of the mechanism. The influence of the trifluoroethoxy substituent on the stability of any charged intermediates or the transition state could also be quantified.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of chemical reactions. mdpi.commdpi.com For this compound, this involves analyzing its electronic structure to identify nucleophilic and electrophilic centers. Molecular electrostatic potential (MEP) maps, for example, can visually represent the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be used to predict the outcome of pericyclic reactions or reactions with other reagents. The energies and spatial distributions of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons.

In the case of a reaction leading to multiple products, computational chemistry can predict the major product by comparing the activation energies of the different reaction pathways. The path with the lower activation energy will be kinetically favored, leading to the predominant product. This is particularly useful for understanding stereoselectivity and regioselectivity.

Analysis of Electronic Effects and Strain Energy within the Cyclobutane System

The presence of the electron-withdrawing 2,2,2-trifluoroethoxy group is expected to have a significant impact on the electronic properties and strain energy of the cyclobutane ring. The high electronegativity of the fluorine atoms will polarize the C-O bond, which in turn will affect the electron density distribution within the cyclobutane ring.

| Strain Component | Energy (kcal/mol) |

|---|---|

| Angle Strain | 18.5 |

| Torsional Strain | 6.2 |

| Steric Strain (1,3-diaxial interactions) | 2.8 |

| Total Strain Energy | 27.5 |

Conformational Analysis via Molecular Dynamics and DFT Calculations

A comprehensive understanding of the conformational landscape of this compound can be achieved through a combination of molecular dynamics (MD) simulations and DFT calculations. nih.govnih.gov MD simulations can explore the conformational space of the molecule over time, providing insights into the dynamic behavior of the cyclobutane ring and its substituents. nih.gov

By running MD simulations at different temperatures, it is possible to observe conformational transitions, such as ring-puckering inversions and rotations around single bonds. nih.gov Snapshots from the MD trajectory can then be used as starting points for DFT geometry optimizations to identify and characterize the various low-energy conformers. This combined approach ensures a more thorough exploration of the potential energy surface than static calculations alone. The relative populations of the different conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Utilization of 3 2,2,2 Trifluoroethoxy Cyclobutan 1 Ol As a Versatile Synthetic Building Block

The unique structural and electronic properties of 3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol, arising from the presence of the fluorine atoms and the strained cyclobutane (B1203170) ring, make it a valuable building block in modern organic synthesis. Its utility spans the creation of complex molecular architectures, the synthesis of diverse fluorinated compounds, the development of chiral platforms, and as a substrate for strategic skeletal rearrangements.

Q & A

Q. What are the key steps in synthesizing 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol, and how are reaction conditions optimized for yield and purity?

The synthesis involves two primary steps: (1) constructing the cyclobutane ring via [2+2] photocycloaddition or ring-closing metathesis of suitable alkenes and (2) introducing the trifluoroethoxy group through nucleophilic substitution. For example, cyclobutan-1-ol precursors react with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., NaH in DMF at 0–5°C). Temperature control minimizes elimination side reactions. Purification via column chromatography (hexane/EtOAc gradient) ensures high purity. Yield optimization includes testing alternative bases (e.g., K₂CO₃) and solvents (THF vs. DMF) to balance reactivity and steric effects .

Q. Which analytical techniques are preferred for confirming the structure and assessing the purity of this compound?

- ¹H/¹³C/¹⁹F NMR : Confirms structural integrity; the trifluoroethoxy group shows distinct ¹⁹F signals (δ ≈ -70 to -75 ppm as a quartet).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₁F₃O₂).

- Reverse-Phase HPLC : Uses a C18 column with water/acetonitrile gradient (λ = 210 nm) to assess purity (>98%).

- Differential Scanning Calorimetry (DSC) : Measures melting point depression to detect impurities .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s electronic environment, and what experimental approaches can probe these effects?

Q. What strategies address regioselectivity challenges when functionalizing the cyclobutane ring in this compound?

Regioselectivity is hindered by cyclobutane’s ring strain and steric bulk. Strategies include:

- Directed C–H Activation : Palladium catalysts with bidentate ligands (e.g., 8-aminoquinoline) direct functionalization to less hindered positions.

- Photoredox Catalysis : Under blue light, iridium-based catalysts enable site-selective alkylation or arylation.

- Steric Control : Bulky bases (e.g., LDA) favor substitution at accessible sites. Reaction progress is monitored via in situ IR spectroscopy to optimize conditions .

Q. How can computational modeling predict the stability and reactivity of this compound in different solvent environments?

- Molecular Dynamics (MD) Simulations : Explicit solvent models (e.g., water, DMSO) predict solvation effects on conformation.

- DFT Transition-State Analysis : Identifies energy barriers for hydroxyl oxidation or trifluoroethoxy cleavage.

- COSMO-RS Solubility Models : Estimate logP values to quantify lipophilicity changes induced by fluorination. Experimental validation via shake-flask partitioning (octanol/water) confirms computational predictions .

Q. What experimental methods resolve contradictions in reported reactivity data for hydroxyl group derivatization?

Discrepancies in hydroxyl reactivity (e.g., oxidation vs. substitution) arise from solvent polarity, catalyst choice, or competing pathways. Systematic studies using kinetic profiling (e.g., GC-MS time-course analysis) under varied conditions (e.g., acidic vs. basic media) clarify dominant pathways. Isotopic labeling (¹⁸O in hydroxyl group) tracks mechanistic pathways, while Eyring plots correlate temperature-dependent rate changes .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Optimization Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclobutane Formation | [2+2] Photocycloaddition (hv, acetone) | Use electron-deficient dienes to enhance ring strain relief |

| Trifluoroethoxy Introduction | 2,2,2-Trifluoroethyl iodide, NaH, DMF | Pre-cool reagents to 0°C; stoichiometric base (1.2 equiv) |

| Purification | Column chromatography (hexane/EtOAc) | Gradient elution (10% → 40% EtOAc) |

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

| Technique | Key Observations | Diagnostic Peaks |

|---|---|---|

| ¹⁹F NMR | Trifluoroethoxy group | δ ≈ -70 to -75 ppm (quartet) |

| IR Spectroscopy | Hydroxyl stretch | 3300–3500 cm⁻¹ (broad) |

| HRMS | Molecular ion | m/z 190.0743 (C₇H₁₁F₃O₂⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.